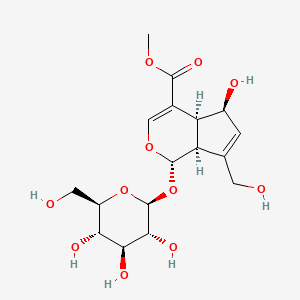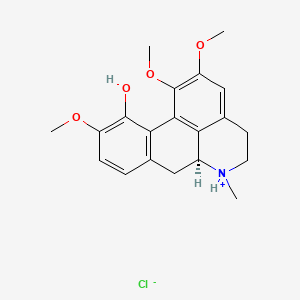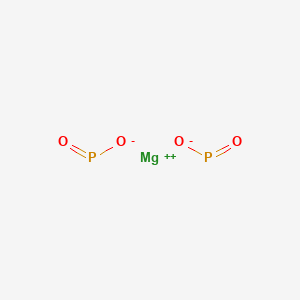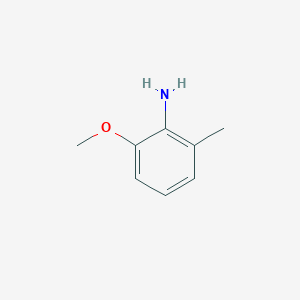
(2-羧乙基)三苯基膦溴化物
概述
描述
(2-Carboxyethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C21H20BrO2P. It is a white to slightly yellow crystalline solid that is soluble in organic solvents such as chloroform, ethanol, and ether, but insoluble in water . This compound is commonly used in organic synthesis and as a reagent in various chemical reactions.
科学研究应用
(2-Carboxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
作用机制
Target of Action
It is commonly used in organic synthesis reactions, suggesting that its targets could be a variety of organic compounds .
Mode of Action
(2-Carboxyethyl)triphenylphosphonium bromide is often used in phosphorus-based reactions in organic synthesis . It can participate in Staudinger reactions, phosphorylation reactions, and Wittig reactions . The compound interacts with its targets by acting as a phosphorus source in these reactions .
Result of Action
The molecular and cellular effects of (2-Carboxyethyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
(2-Carboxyethyl)triphenylphosphonium bromide is a crystalline solid that is white to slightly yellow in color . It is insoluble in water but can dissolve in organic solvents such as chloroform, ethanol, and ether . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
(2-Carboxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with a carboxyethyl halide. One common method involves the reaction of triphenylphosphine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows :
Reaction of Triphenylphosphine with Bromoacetic Acid:
Industrial Production Methods
Industrial production of (2-Carboxyethyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-Carboxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Addition Reactions: It can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Addition: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phosphonium salt with an amine substituent.
相似化合物的比较
Similar Compounds
- (2-Carboxyethyl)triphenylphosphonium chloride
- (2-Carboxyethyl)triphenylphosphonium iodide
- (2-Carboxyethyl)triphenylphosphonium fluoride
Uniqueness
(2-Carboxyethyl)triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility properties. Compared to its chloride, iodide, and fluoride counterparts, the bromide version may exhibit different reactivity in certain chemical reactions, making it suitable for specific applications .
属性
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPZWDELZKIOY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-94-4 | |
| Record name | 3-(Triphenylphosphoranyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















